molecular formula C8H16O2 B086261 4,4-Diethoxybut-1-ene CAS No. 10602-36-5

4,4-Diethoxybut-1-ene

Cat. No.: B086261
CAS No.: 10602-36-5
M. Wt: 144.21 g/mol
InChI Key: PRCYIYOCMALJCX-UHFFFAOYSA-N
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Description

4,4-Diethoxybut-1-ene is an acyclic diether compound characterized by two ethoxy groups at the 4-position and a terminal double bond (C=C) at the 1-position. The ethoxy groups impart hydrophobicity, while the double bond enables reactivity in polymerization or addition reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Diethoxybut-1-ene can be synthesized through the reaction of but-1-ene with diethyl ether in the presence of a strong acid catalyst. The reaction typically involves the following steps:

    Formation of the carbocation: The but-1-ene undergoes protonation by the acid catalyst, forming a carbocation intermediate.

    Nucleophilic attack: The carbocation is then attacked by diethyl ether, leading to the formation of this compound.

The reaction conditions generally include a temperature range of 0-50°C and the use of a strong acid such as sulfuric acid or hydrochloric acid as the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of a continuous flow reactor also improves the efficiency and yield of the reaction.

Chemical Reactions Analysis

Acid-Catalyzed Hydration and Carbocation Rearrangements

  • Primary pathway : Protonation → secondary carbocation → 1,2-hydride shift → tertiary carbocation → nucleophilic attack by water → 3,3-diethoxybutan-2-ol.

  • Minor pathway : Direct hydration without rearrangement yields 2,4-diethoxybutan-1-ol.

This behavior parallels carbocation rearrangements observed in 3,3-dimethylbut-1-ene under acidic conditions .

Electrophilic Additions

The terminal alkene participates in electrophilic additions, though ethoxy groups reduce reactivity via inductive effects:

ReactionConditionsProduct
HBr Addition HBr in CH₂Cl₂, 0°C2-Bromo-4,4-diethoxybutane
Epoxidation mCPBA, CH₂Cl₂1,2-Epoxy-4,4-diethoxybutane
Dihydroxylation OsO₄, NMO, H₂O/acetone1,2-Dihydroxy-4,4-diethoxybutane

The regioselectivity follows Markovnikov’s rule, with electrophiles adding to the less substituted alkene carbon .

Oxidation and Ozonolysis

Ozonolysis cleaves the alkene to generate formaldehyde and 3,3-diethoxypropanal. Under reductive workup (e.g., Zn/HOAc), aldehydes are retained, while oxidative conditions (H₂O₂) yield carboxylic acids .

Cyclization and Prins-Type Reactions

Under Lewis acid catalysis (e.g., Sc(OTf)₃), 4,4-diethoxybut-1-ene may undergo Prins cyclization with aldehydes to form tetrahydropyran derivatives. For example:

  • Reaction with formaldehyde → 6-membered oxacycle via oxocarbenium ion intermediate .

Mechanistic studies on similar systems highlight chair-like transition states for stereoselective cyclization .

Alder-Ene Reactions

The allylic C-H bond at C3 participates in Alder-Ene reactions with enophiles (e.g., carbonyls):

  • Example : Reaction with glyoxylate esters under Yb(OTf)₃ catalysis yields β-hydroxy esters via a six-membered transition state .

Key factors:

  • Ethoxy groups stabilize transition states through electron donation.

  • High temperatures (>100°C) typically required for thermal ene reactions .

Metal-Catalyzed Functionalizations

  • Hydroboration : Anti-Markovnikov addition using BH₃·THF gives 4,4-diethoxybutan-2-borane, oxidizable to 2-alcohol .

  • Heck Coupling : Palladium-catalyzed coupling with aryl halides forms styrene derivatives.

Scientific Research Applications

1.1. Conjugate Additions and Michael Reactions

4,4-Diethoxybut-1-ene has been utilized in nucleophilic conjugate additions to activated alkynes, a reaction significant for constructing heterocycles and facilitating bioconjugation reactions in bioorganic chemistry. The utility of this compound in such transformations highlights its role in expanding the substrate scope for various electrophilic alkynes, making it valuable in synthetic organic chemistry .

1.2. Synthesis of C-Glycosides

This compound has been effectively employed in the stereospecific synthesis of C-glycosides. A notable study demonstrated its application alongside 1-tributylstannyl derivatives to access homoallyl and homocinnamyl skeletons. This method showcased the efficacy of this compound in generating complex glycosidic structures with high stereoselectivity .

2.1. Total Synthesis of Natural Products

A prominent application of this compound is in the total synthesis of natural products like neopeltolide and chagosensine. These syntheses often involve intricate multi-step processes where this compound serves as a crucial building block or intermediate. For instance, its role in the synthesis of neopeltolide involved several transformations that highlight its versatility and importance in constructing complex molecular architectures .

2.2. Development of Reaction Conditions

Research has also focused on optimizing reaction conditions for β-selective glycosylation reactions using derivatives of this compound. These studies have improved yields and selectivity in glycosidic bond formation, which is critical for synthesizing oligosaccharides and other carbohydrate derivatives .

Data Tables

Application AreaDescriptionKey Findings
Conjugate Additions Used for constructing heterocycles via nucleophilic conjugate additions to activated alkynesEnhanced efficiency and broad substrate scope
C-Glycoside Synthesis Employed in stereospecific synthesis of C-glycosidesHigh stereoselectivity achieved
Natural Product Synthesis Integral in total syntheses like neopeltolide and chagosensineKey intermediate leading to complex structures
Glycosylation Optimization Development of reaction conditions for β-selective glycosylation reactionsImproved yields and selectivity

Mechanism of Action

The mechanism by which 4,4-diethoxybut-1-ene exerts its effects depends on the specific reaction it undergoes For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 4,4-Diethoxybut-1-ene with two related compounds:

Compound This compound 4,4-Diethoxy-3-methylbut-2-en-1-ol 1,4-Dioxane
CAS No. Not provided 26586-01-06 123-91-1
Molecular Formula C₈H₁₆O₂ C₉H₁₈O₃ C₄H₈O₂
Molecular Weight ~144.21 (calculated) 174.24 88.11
Functional Groups Two ethoxy groups, terminal alkene Ethoxy, hydroxyl, methyl, internal alkene Cyclic ether
Key Structural Features Linear chain with terminal C=C Branched chain with hydroxyl and methyl groups Six-membered ring (two oxygen atoms)

Physical Properties and Toxicity

  • This compound : Expected to have a lower boiling point than alcohols (due to lack of hydrogen bonding) but higher than hydrocarbons. Toxicity data are unavailable in the provided evidence.
  • 4,4-Diethoxy-3-methylbut-2-en-1-ol: No physical data (e.g., boiling point) are reported, but the hydroxyl group may increase solubility in polar solvents .
  • 1,4-Dioxane: Boiling point 101°C, miscible with water. Classified as a Group 2B carcinogen by IARC .

Contrast with Non-Ether Compounds (e.g., Caffeic Acid)

Caffeic acid (3,4-dihydroxybenzeneacrylic acid) , a phenolic compound with carboxylic acid and catechol groups, differs significantly in reactivity and applications. It serves as an antioxidant in cosmetics and supplements, unlike diethers, which lack polar or redox-active functional groups.

Biological Activity

4,4-Diethoxybut-1-ene (C8H16O2) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects and applications.

Chemical Structure and Properties

This compound is characterized by the presence of two ethoxy groups attached to a butene backbone. Its molecular structure can be depicted as follows:

Chemical Structure C8H16O2\text{Chemical Structure }\quad \text{C}_8\text{H}_{16}\text{O}_2

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways. One significant area of study is its role in modulating protein kinase activity, which is crucial in various signaling pathways within cells. For instance, it has been noted that derivatives of this compound can act as inhibitors of specific kinases involved in tumor growth and inflammation .

Antitumor Activity

A notable application of this compound derivatives is in the synthesis of antitumor agents. In one study, the compound was utilized as a precursor in the synthesis of analogs that demonstrated significant cytotoxicity against human cancer cell lines. The mechanism underlying this activity often involves the induction of apoptosis in cancer cells .

Case Studies

  • Antitumor Agent Synthesis :
    • Researchers synthesized a series of compounds derived from this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .
  • Protein Kinase Inhibition :
    • A study highlighted the ability of this compound to inhibit specific protein kinases implicated in cancer progression. The compound was shown to selectively inhibit these kinases at nanomolar concentrations, providing a potential therapeutic avenue for targeted cancer therapies .

Data Summary

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Target Effect Reference
AntitumorHuman cancer cell linesInduction of apoptosis
Protein kinase inhibitionSpecific kinases (e.g., HGF receptor)Selective inhibition at nanomolar levels
CytotoxicityVarious cancer cell linesLow micromolar IC50 values

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider safety and toxicity profiles. Preliminary assessments indicate that while some derivatives exhibit promising biological activities, they may also possess cytotoxic effects that warrant further investigation into their safety profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4-Diethoxybut-1-ene, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves acid-catalyzed condensation of acetaldehyde with 1,3-butadiene derivatives. Key factors include:

  • Catalyst selection : Protonic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O) influence reaction kinetics .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance intermediate stabilization.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions like polymerization.
  • Purification : Vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
    Example optimization table:
CatalystSolventTemp (°C)Yield (%)
H₂SO₄THF065
BF₃·Et₂ODCM2572

Note: Yields depend on stoichiometric ratios and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H NMR : Identifies ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and vinyl protons (δ 5.0–5.8 ppm). Integration ratios confirm molecular symmetry .
  • IR Spectroscopy : C-O stretches (1050–1150 cm⁻¹) and C=C stretches (1640–1680 cm⁻¹) validate functional groups .
  • GC-MS : Confirms molecular ion peaks (m/z 144 for [M]⁺) and fragmentation patterns.
    Cross-referencing multiple techniques reduces misinterpretation risks .

Q. What safety protocols and handling precautions are critical when working with this compound in laboratory settings?

  • Methodological Answer :

  • Engineering controls : Use fume hoods and closed systems to minimize inhalation exposure .
  • PPE : Nitrile gloves, chemical-resistant goggles, and lab coats are mandatory.
  • Emergency measures : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
    Regular risk assessments aligned with OSHA guidelines are recommended .

Advanced Research Questions

Q. How can researchers design experiments to investigate the kinetic stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (0%, 50%, 90%), and light exposure.
  • Analytical endpoints : Monitor decomposition via HPLC or GC at intervals (0, 7, 30 days).
  • Statistical design : Use a factorial design (3×3×2) to assess interactions between variables .


    Data interpretation should include Arrhenius plots to model degradation kinetics .

Q. What methodologies are recommended for resolving contradictions in spectral data interpretation for this compound derivatives?

  • Methodological Answer :

  • Step 1 : Replicate experiments to rule out procedural errors.
  • Step 2 : Cross-validate using complementary techniques (e.g., ¹³C NMR for carbon backbone confirmation).
  • Step 3 : Apply multivariate analysis (e.g., PCA) to identify outlier data points .
    Example workflow:
     Raw Data → Replication → Multi-technique Validation → Statistical Analysis → Consensus Interpretation  

Contradictions often arise from impurities or instrumental drift; calibration with certified standards is critical .

Q. What computational chemistry approaches are suitable for modeling the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity (Markovnikov vs. anti-Markovnikov).
  • Transition state analysis : Identify activation barriers for competing pathways using QST2 or NEB methods.
  • Solvent effects : Incorporate PCM models to simulate polar aprotic environments .
    Benchmark computational results against experimental kinetic data to validate accuracy .

Properties

IUPAC Name

4,4-diethoxybut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCYIYOCMALJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292502
Record name 4,4-diethoxybut-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10602-36-5
Record name 10602-36-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-diethoxybut-1-ene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Butenal diethyl acetal
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4,4-Diethoxybut-1-ene
4,4-Diethoxybut-1-ene
4,4-Diethoxybut-1-ene
4,4-Diethoxybut-1-ene
4,4-Diethoxybut-1-ene
4,4-Diethoxybut-1-ene

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